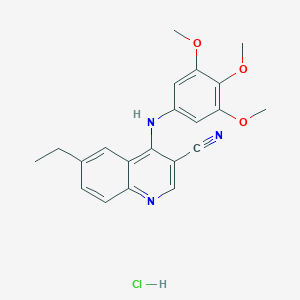

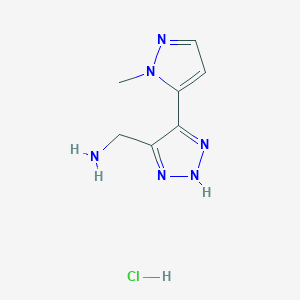

6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the research on similar quinoline derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and reactions. Paper describes a domino reaction process to synthesize a variety of heteroannulated pyrano[3,2-c]quinolines. This process includes Michael/retro-Michael/nitrile addition/heterocyclization reactions, which could potentially be adapted for the synthesis of this compound. Similarly, paper outlines a base-induced ring transformation method for synthesizing highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, which might offer a non-catalytic approach to the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activity. Paper provides an example of a quinoline derivative that has been characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination. These techniques could be employed to analyze the molecular structure of this compound, providing insights into its stereochemistry and electronic configuration.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, which can be used to further modify their structure or to study their reactivity. The papers do not directly address the chemical reactions of the specific compound , but they do provide examples of reactions involving similar quinoline derivatives. For instance, the domino reactions described in paper and the ring transformation reactions in paper could be relevant for understanding the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Paper discusses the theoretical calculations of properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties using density functional theory (DFT). These properties are important for understanding the behavior of the compound in different environments and could be indicative of the properties of this compound.

Relevant Case Studies

While the provided papers do not include case studies on the specific compound, they do offer insights into the potential applications of quinoline derivatives. For example, paper evaluates the antibacterial activity of a synthesized quinoline derivative, suggesting that similar compounds, including this compound, could also possess antibacterial properties and could be studied in this context.

Scientific Research Applications

Structural and Optical Properties

6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride and its derivatives have been investigated for their structural and optical properties. Studies reveal these compounds exhibit polycrystalline structures in powder form, transforming into nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. The chemical bonds of these compounds remain unchanged after deposition, and their optical properties, such as absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, have been thoroughly analyzed. These studies provide essential insights into the electron transition types and the optical energy gaps of these thin films, which are crucial for various photonic and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

The photovoltaic properties of these derivatives have been explored, especially in the context of organic-inorganic photodiode fabrication. The compounds show promising rectification behavior and photovoltaic properties under both dark and illuminated conditions. Their electrical properties, such as current-voltage characteristics and the impact of substituent groups on these properties, have been systematically studied. This research indicates potential applications in developing efficient photodiodes for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Further studies focus on the dielectric properties of thin films made from these compounds, examining how substitution groups affect their AC electrical conductivity and dielectrical behaviors. These investigations reveal the mechanisms governing the electrical conduction of these materials in thin film form and their potential implications for applications in electronic devices where dielectric properties are critical (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research into the corrosion inhibition performance of novel quinoline derivatives, including this compound, has shown that these compounds offer significant protection against corrosion of iron in acidic mediums. The studies utilize a combination of weight loss measurements, electrochemical assays, and surface analysis techniques to evaluate the efficacy of these inhibitors, providing a basis for their application in protecting metal surfaces in industrial environments (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Target of Action

The compound “6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride” contains a trimethoxyphenyl (TMP) group . Compounds containing the TMP group have been known to inhibit various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in fitting these compounds into the binding sites of their targets .

Biochemical Pathways

Tmp-containing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple pathways .

Result of Action

Tmp-containing compounds have shown diverse bioactivity effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic activities .

Biochemical Analysis

Biochemical Properties

6-Ethyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions suggest that this compound can modulate multiple biochemical pathways, making it a valuable tool for studying cellular processes and developing therapeutic agents.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of platelet-derived growth factor receptor β (PDGFRβ), leading to reduced cell proliferation and migration . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in certain cancer cell lines . These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule formation . Additionally, it inhibits the activity of Hsp90 by binding to its ATP-binding domain, leading to the destabilization of Hsp90 client proteins . The compound also interacts with TrxR and HLSD1, modulating their enzymatic activities and affecting redox homeostasis and epigenetic regulation . These molecular interactions contribute to the compound’s ability to influence various cellular processes and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that this compound maintains its bioactivity over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce metastasis in animal models of cancer . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its bioactivity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, followed by conjugation reactions mediated by transferases . These metabolic processes influence the compound’s pharmacokinetics and bioavailability, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, binding proteins such as serum albumin can influence the distribution of this compound in the bloodstream, affecting its tissue localization and bioavailability . These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Additionally, it can accumulate in the nucleus, where it affects gene expression and epigenetic regulation . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name |

6-ethyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3.ClH/c1-5-13-6-7-17-16(8-13)20(14(11-22)12-23-17)24-15-9-18(25-2)21(27-4)19(10-15)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTRDZFZCPXPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

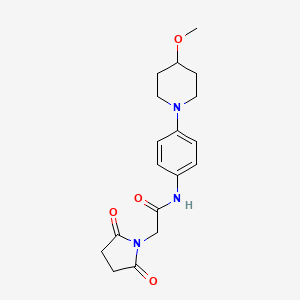

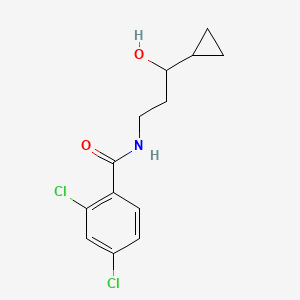

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)

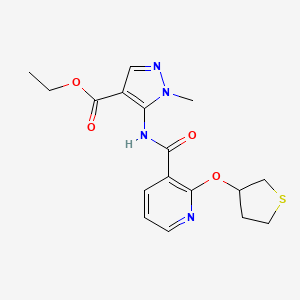

![2,6-dichloro-N-{2-[(dimethylcarbamoyl)methoxy]-4-methylphenyl}pyridine-3-carboxamide](/img/structure/B2548171.png)

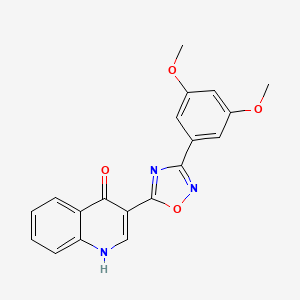

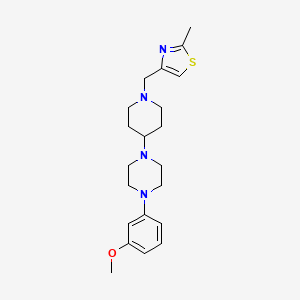

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)

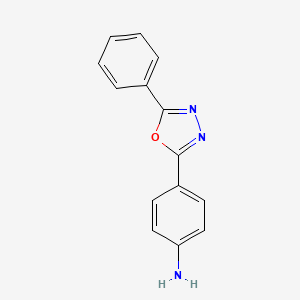

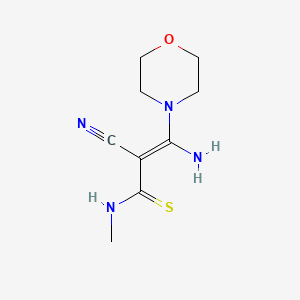

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)